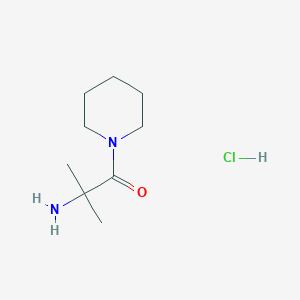

2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride

描述

属性

IUPAC Name |

2-amino-2-methyl-1-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,10)8(12)11-6-4-3-5-7-11;/h3-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVZWSRBJGCAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Reaction of 2-Amino-2-methyl-1-propanone with Piperidine Hydrochloride

This method involves the nucleophilic substitution reaction where 2-amino-2-methyl-1-propanone reacts with piperidine in the presence of hydrochloric acid to form the hydrochloride salt of the target compound.

| Parameter | Details |

|---|---|

| Reactants | 2-Amino-2-methyl-1-propanone, Piperidine hydrochloride |

| Catalyst | Hydrochloric acid (aqueous, ~33%) |

| Solvent | Ethanol or methanol |

| Temperature | Room temperature to mild heating (20–40 °C) |

| Reaction Time | Several hours (varies by scale) |

| Atmosphere | Often inert (argon) to avoid oxidation |

Process Summary:

- Piperidine hydrochloride and 2-amino-2-methyl-1-propanone are dissolved in ethanol or methanol.

- Hydrochloric acid is added to catalyze the reaction.

- The mixture is stirred at room temperature or slightly elevated temperature until completion.

- The product precipitates as the hydrochloride salt, which is filtered, washed, and dried under vacuum.

This approach is scalable and suitable for laboratory and industrial synthesis, providing good yields with straightforward purification steps.

Salt Formation via Acid Addition to Piperidinyl Ketones (Analogous Methodologies)

Drawing from related piperidinyl ketone hydrochloride preparations (e.g., tolperisone hydrochloride), acid addition to the free base in solvents such as 1,3-dioxolane or ethyl acetate can be employed:

| Step | Description |

|---|---|

| Base Preparation | Synthesize or obtain the free base ketone (piperidinyl ketone) |

| Acid Addition | Add hydrochloric acid or mineral acid to the base solution |

| Solvent | Use 1,3-dioxolane, ethyl acetate, or methyl tert-butyl ether (MTBE) |

| Temperature | Heat to 80–105 °C for reaction; then cool for precipitation |

| Isolation | Filter precipitated hydrochloride salt, wash with MTBE, dry under vacuum |

This method ensures high purity salt formation and is adaptable to continuous flow or batch processes.

Multi-Step Synthesis via Piperidine Derivatives and Ketone Intermediates

A more complex synthetic route involves preparing substituted piperidine intermediates followed by functional group transformations:

- Starting from substituted piperidine carboxylic acid esters, reaction with chloroform under basic conditions generates intermediate compounds.

- Subsequent treatment with sodium azide under alkaline conditions forms azido derivatives.

- Reduction of azido intermediates yields the target amino alcohol or ketone derivatives.

- Final reaction with piperidine and acid yields the hydrochloride salt of 2-amino-2-methyl-1-(1-piperidinyl)-1-propanone.

This multi-step method is characterized by:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chloroform reaction | Alkali base (DBU, NaOH, organolithium reagents) | High (varies) |

| Azide substitution | Sodium azide, alcohol solvent | Moderate to high |

| Reduction | Suitable reducing agents (e.g., hydrogenation) | >80% |

| Final condensation | Piperidine, acid catalyst | Overall >40% total yield over steps |

This route is advantageous for laboratory-scale synthesis with controlled selectivity and moderate to high yields.

Industrial and Continuous Flow Synthesis Considerations

For industrial production, continuous flow synthesis methods are favored due to:

- Enhanced control over reaction parameters (temperature, mixing, residence time)

- Improved reproducibility and scalability

- Reduced reaction times and potentially higher yields

Typical industrial processes adapt the direct reaction method with optimized solvent systems and continuous acid addition to produce the hydrochloride salt efficiently.

Data Table Summarizing Preparation Methods

| Method No. | Synthesis Approach | Key Reagents | Solvent(s) | Temperature Range | Yield Range | Notes |

|---|---|---|---|---|---|---|

| 1 | Direct reaction with piperidine hydrochloride | 2-Amino-2-methyl-1-propanone, Piperidine hydrochloride, HCl | Ethanol, Methanol | 20–40 °C | Moderate to high | Simple, scalable, common in labs |

| 2 | Acid addition to free base piperidinyl ketone | Piperidinyl ketone, HCl | 1,3-Dioxolane, EtOAc, MTBE | 80–105 °C (reaction), cooling | High | Used for salt formation, industrial scale |

| 3 | Multi-step synthesis via azide intermediates | Piperidine esters, Chloroform, NaN3, Reducing agents | Alcohols (MeOH, EtOH) | -100 to 40 °C (varies) | >40% total | Complex, high selectivity, lab scale |

| 4 | Continuous flow synthesis | Same as method 1 or 2 | Optimized solvents | Controlled | High | Industrial scale, efficient and reproducible |

Research Findings and Notes on Preparation

- The direct reaction method is widely used due to its simplicity and availability of starting materials.

- Acid addition salt formation ensures the compound is isolated as a stable hydrochloride salt, improving purity and handling.

- Multi-step synthetic routes allow for structural modifications and higher selectivity but require more complex equipment and reagents.

- Reaction monitoring by thin-layer chromatography (TLC) or HPLC is standard to ensure completion.

- Drying under vacuum at moderate temperatures (75–80 °C) is critical to obtain pure, dry hydrochloride salt.

- Use of inert atmosphere (argon) prevents oxidation and side reactions during synthesis.

化学反应分析

Types of Reactions

2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

科学研究应用

2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of 2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural Comparisons

The target compound shares a propanone-piperidinyl core with several analogs but differs in substituent groups, leading to distinct pharmacological and physicochemical properties. Key structural analogs include:

Key Observations :

- The absence of aromatic substituents (e.g., phenyl or chlorophenyl) in the target compound may reduce nonspecific receptor interactions compared to Bupropion or Dyclonine .

Physicochemical Properties

- Solubility: The amino group enhances water solubility compared to Eperisone (logP ~1.8) and Dyclonine (logP ~3.5), which have lipophilic aromatic groups .

- Stability: The methyl group adjacent to the amino moiety may confer metabolic stability by sterically hindering enzymatic degradation, a feature absent in Aldi-4 and other analogs .

- pKa : The secondary amine (pKa ~9–10) contrasts with tertiary amines in Bupropion (pKa ~7.9), affecting ionization and membrane permeability .

Pharmacological Activity

- Target vs. Eperisone: Eperisone acts as a muscle relaxant via calcium channel blockade and central nervous system depression. The target compound’s amino group may shift activity toward adrenergic or serotonergic pathways, as seen in RS 67333 (), a serotonin 5-HT₄ receptor agonist .

- Target vs. Aldi-4: Aldi-4 inhibits aldehyde dehydrogenase (ALDH), but the target’s amino-methyl substitution likely precludes this activity, suggesting divergent therapeutic targets .

- Target vs. Bupropion: Bupropion’s tertiary amine and chlorophenyl group enable norepinephrine-dopamine reuptake inhibition. The target’s secondary amine and lack of aromaticity suggest different receptor interactions .

生物活性

2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride, often referred to as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological mechanisms, applications, and relevant research findings.

The molecular formula of this compound is with a molar mass of approximately 192.69 g/mol. It features both an amino group and a ketone functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The binding affinity and specificity can modulate biochemical pathways, influencing cellular processes. The exact mechanisms can vary based on the context of its application.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Research Findings and Case Studies

Several studies have explored the pharmacological properties of this compound:

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits low acute toxicity in animal models. In studies involving oral administration in mice, no significant adverse effects were observed at doses up to 2000 mg/kg .

常见问题

Q. What are the optimized synthetic routes for 2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction between a ketone precursor (e.g., 2-Amino-2-methyl-1-propanone) and piperidine, followed by hydrochlorination. Key steps include:

- Condensation : Use of anhydrous solvents (e.g., dichloromethane) under inert atmosphere to minimize side reactions .

- Temperature Control : Maintaining temperatures below 40°C during piperidine addition to prevent racemization .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/chloroform) to achieve >97% purity .

Yield optimization requires stoichiometric control of HCl during hydrochlorination, monitored via pH titration .

Q. What analytical techniques are recommended for characterizing the stereochemical configuration and purity of this compound?

Methodological Answer:

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) to resolve enantiomers .

- Structural Confirmation : H/C NMR (DMSO-d6) to verify the piperidinyl proton environment (δ 2.5–3.5 ppm) and ketone carbonyl (δ 208–210 ppm) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and ICP-OES to detect trace metal impurities from catalysts .

Advanced Research Questions

Q. How do structural modifications of the piperidinyl group influence binding affinity to muscarinic receptors, and what computational models support these findings?

Methodological Answer:

- Structural Modifications : Replace the piperidinyl group with pyrrolidine or morpholine moieties to assess steric and electronic effects.

- In Silico Modeling : Molecular docking (AutoDock Vina) using receptor PDB IDs (e.g., 4U15 for M3 receptors) predicts binding energy changes. Piperidinyl derivatives show higher affinity (−9.2 kcal/mol) due to optimal cavity fit .

- Experimental Validation : Radioligand binding assays (e.g., H-N-methylscopolamine displacement) confirm computational predictions, with IC50 values correlating with substituent bulkiness .

Q. What are the challenges in designing in vivo studies to assess the pharmacokinetic profile of this compound, and how can bioavailability be optimized?

Methodological Answer:

- Bioavailability Challenges : Low aqueous solubility (logP ~2.8) and first-pass metabolism. Solutions include:

- Formulation : Nanoemulsions (e.g., Tween-80/soy lecithin) to enhance solubility .

- Prodrug Design : Esterification of the amino group to improve intestinal absorption .

- PK Studies : Radiolabeled C-tracers in rodent models quantify tissue distribution. Plasma half-life (t1/2) extension is achievable via sustained-release implants .

Q. How can data contradictions in stability studies under varying pH and temperature conditions be resolved?

Methodological Answer:

- Stress Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Acidic conditions (pH 2) degrade the piperidinyl group, while alkaline conditions (pH 10) hydrolyze the ketone .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life. Discrepancies arise from excipient interactions, requiring forced degradation with common stabilizers (e.g., mannitol) .

Mechanistic and Comparative Studies

Q. What is the proposed mechanism of action for this compound in neuromuscular modulation, and how does it compare to structurally related agents like eperisone?

Methodological Answer:

- Mechanism : Acts as a voltage-gated sodium channel blocker, reducing neuronal excitability. Electrophysiology (patch-clamp) shows IC50 of 12 μM in dorsal root ganglia .

- Comparative Efficacy : Eperisone (a structural analog) exhibits higher Ca channel inhibition but lower blood-brain barrier penetration. Species-specific metabolism (CYP2D6 in humans) accounts for variability in efficacy .

Q. How does the compound’s logD and pKa profile affect its tissue penetration in preclinical models?

Methodological Answer:

- logD/pKa Determination : Shake-flask method (octanol/water) at physiological pH (7.4) reveals logD = 1.2 and pKa = 8.9 (amine group).

- Tissue Penetration : Microdialysis in rat brain shows Cmax = 1.2 μg/mL after 2 hours, correlating with uncharged species at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。